

An In-depth Technical Guide to 3-Bromo-5-methoxy-1H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Bromo-5-methoxy-1H-indazole**

Cat. No.: **B1292453**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 885519-30-2

Abstract

3-Bromo-5-methoxy-1H-indazole is a heterocyclic aromatic organic compound that belongs to the indazole class of molecules. The indazole scaffold is a well-recognized pharmacophore in medicinal chemistry, known for its presence in numerous biologically active compounds, particularly as kinase inhibitors in oncology.^{[1][2][3]} This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **3-Bromo-5-methoxy-1H-indazole**, serving as a resource for researchers in drug discovery and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-Bromo-5-methoxy-1H-indazole** is presented in Table 1. While specific experimental data for some properties are not readily available in the public domain, the provided information is based on supplier data and computational predictions.

Table 1: Chemical and Physical Properties of **3-Bromo-5-methoxy-1H-indazole**

Property	Value	Source
CAS Number	885519-30-2	[4]
Molecular Formula	C ₈ H ₇ BrN ₂ O	[4]
Molecular Weight	227.06 g/mol	[4]
Appearance	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	
Solubility	Not specified	

Note: Spectroscopic data (¹H NMR, ¹³C NMR) for this specific compound are not available in the cited search results. Researchers should perform their own analytical characterization upon synthesis.

Synthesis and Experimental Protocols

The synthesis of **3-Bromo-5-methoxy-1H-indazole** can be approached through various synthetic strategies common for substituted indazoles. A plausible synthetic route starts from 2-Methyl-4-methoxybenzenamine.[\[5\]](#) While a detailed, step-by-step protocol for this specific conversion is not publicly documented, a general methodology for a structurally similar isomer, 7-Bromo-5-methoxy-1H-indazole, provides a valuable template.[\[6\]](#)

General Synthetic Workflow

The synthesis of substituted bromo-methoxy-indazoles typically involves a multi-step process that can be generalized as follows:

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for bromo-indazole derivatives.

Exemplary Experimental Protocol (Adapted from a similar compound)

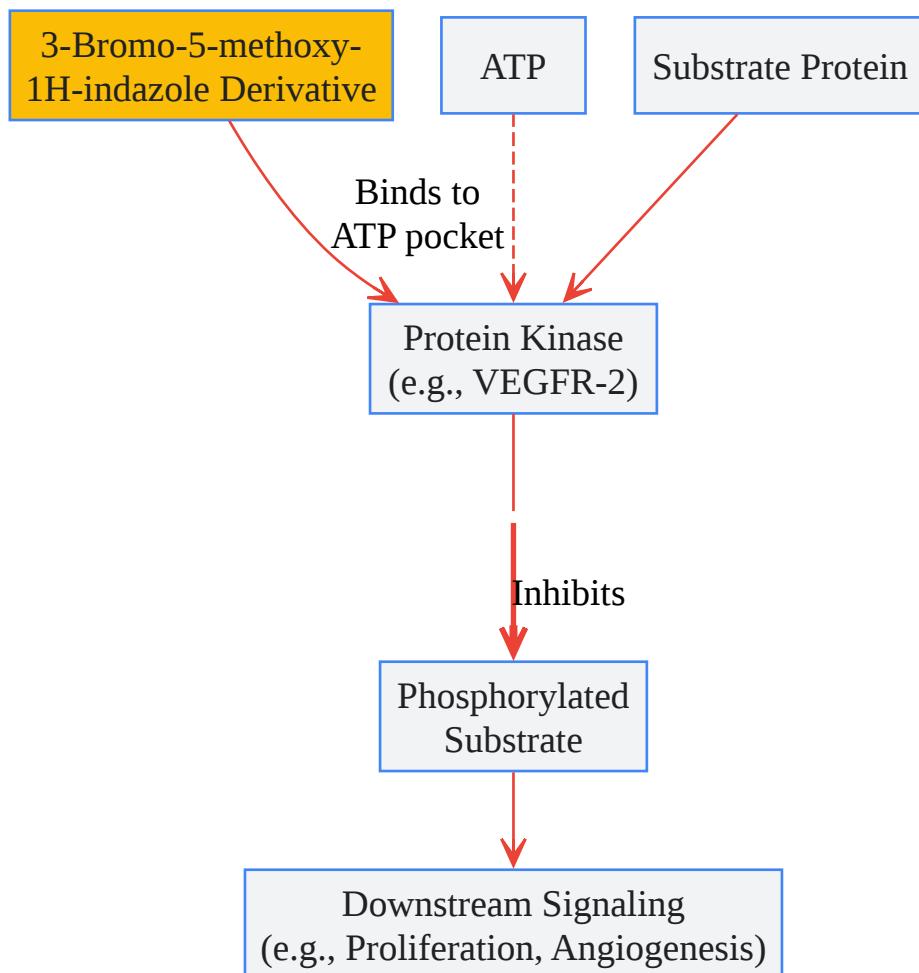
The following protocol is an adapted methodology based on the synthesis of a structural isomer and should be optimized for the synthesis of **3-Bromo-5-methoxy-1H-indazole**.^[6]

Step 1: Bromination of the Aniline Precursor

- Dissolve the starting aniline (e.g., 4-methoxy-2-methylaniline) in a suitable solvent such as chloroform.^[6]
- Cool the solution to approximately 0°C.^[6]
- Slowly add a solution of bromine in the same solvent dropwise.^[6]
- Stir the reaction mixture for several hours at 0°C.^[6]
- Concentrate the mixture under reduced pressure.^[6]
- The crude product can be purified by recrystallization or precipitation to yield the brominated aniline derivative.^[6]

Step 2: Diazotization and Cyclization

- Suspend the brominated aniline derivative in a solution of a strong acid (e.g., hydrochloric acid).^[6]
- Cool the suspension to 0°C.^[6]
- Add a solution of sodium nitrite in water dropwise to form the diazonium salt.^[6]
- Neutralize the solution carefully with a base like sodium acetate.^[6]
- In a separate flask, prepare a solution of a suitable reagent for the subsequent cyclization step (e.g., 2-methyl-2-propanethiol in ethanol).^[6]
- Add the diazonium salt solution dropwise to this second solution at 0°C and stir.^[6]


- The intermediate is then extracted and subjected to a final cyclization step, often using a strong base like potassium tert-butoxide in a solvent like DMSO, to yield the indazole ring system.[6]
- The final product is purified using techniques such as column chromatography or preparative HPLC.[6]

Biological Significance and Applications in Drug Discovery

The indazole core is a key structural motif in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[7][8]

Kinase Inhibition

A primary area of interest for indazole derivatives is in the development of protein kinase inhibitors.[1][2] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole structure can mimic the purine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.[9]

[Click to download full resolution via product page](#)

Caption: Mechanism of kinase inhibition by an indazole derivative.

Potential as a Scaffold in Oncology

Derivatives of 3-bromo-indazoles are actively being investigated as inhibitors of various kinases implicated in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like kinase 4 (PLK4).^{[1][3][10]} The bromine atom at the 3-position provides a convenient synthetic handle for further chemical modifications, allowing for the generation of libraries of compounds for structure-activity relationship (SAR) studies.^[2]

Experimental Evaluation of Biological Activity

The biological activity of **3-Bromo-5-methoxy-1H-indazole** and its derivatives can be assessed using a variety of in vitro assays.

3.3.1. Kinase Inhibition Assay

A common method to determine the inhibitory potential of a compound against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[1][11]

[Click to download full resolution via product page](#)

Caption: Workflow for a luminescence-based kinase inhibition assay.

3.3.2. Cell Proliferation Assay (MTT Assay)

The anti-proliferative effects of the compound on cancer cell lines can be determined using an MTT assay.[2][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Conclusion

3-Bromo-5-methoxy-1H-indazole represents a valuable building block for the synthesis of novel, biologically active molecules. Its core indazole structure is a proven pharmacophore for kinase inhibition, a critical area in modern drug discovery. While specific experimental data for this compound are limited in the public domain, the general synthetic strategies and biological evaluation methods outlined in this guide provide a solid foundation for researchers to explore its potential in developing new therapeutic agents. Further investigation into the synthesis and biological profiling of this and related compounds is warranted to fully elucidate their therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. achmem.com [achmem.com]
- 5. 3-BROMO-5-METHOXY (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmacemica.com [derpharmacemica.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-methoxy-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292453#3-bromo-5-methoxy-1h-indazole-cas-number>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com